N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]cyclohexanecarboxamide
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Overview
Description
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]cyclohexanecarboxamide is a compound that features a pyrrolidine ring, a cyclohexane ring, and a carboxamide group
Scientific Research Applications
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interaction with biological targets.
Industry: It may be used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]cyclohexanecarboxamide typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the reaction of a p-tolyl-substituted precursor with a cyclohexanecarboxamide derivative under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Substitution reactions can occur at various positions on the pyrrolidine and cyclohexane rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Mechanism of Action
The mechanism of action of N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones .
Uniqueness
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]cyclohexanecarboxamide is unique due to its specific substitution pattern and the presence of both a pyrrolidine and cyclohexane ring. This combination of structural features can result in distinct biological and chemical properties compared to other pyrrolidine derivatives .
Properties
IUPAC Name |
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-13-7-9-16(10-8-13)20-12-15(11-17(20)21)19-18(22)14-5-3-2-4-6-14/h7-10,14-15H,2-6,11-12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDSHKWCXFMKDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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